Naphthalene-2-carbothiohydrazide 2,2,2-trifluoroacetate

Description

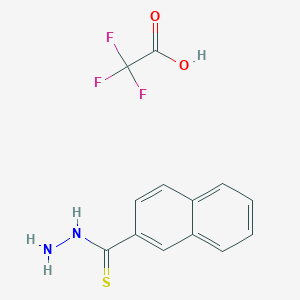

Naphthalene-2-carbothiohydrazide 2,2,2-trifluoroacetate (CAS: 1956365-81-3) is a specialized organic compound with the molecular formula C₁₃H₁₁F₃N₂O₂S and a molecular weight of 316.30 g/mol . It features a naphthalene backbone substituted at the 2-position with a carbothiohydrazide group (-CS-NH-NH₂), which is neutralized by a trifluoroacetate counterion. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its thiohydrazide moiety enables condensation reactions for heterocycle formation .

Key suppliers, such as LEAP CHEM CO., LTD., distribute it globally (China, U.S., India, Germany), though availability may fluctuate due to demand .

Properties

IUPAC Name |

naphthalene-2-carbothiohydrazide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2S.C2HF3O2/c12-13-11(14)10-6-5-8-3-1-2-4-9(8)7-10;3-2(4,5)1(6)7/h1-7H,12H2,(H,13,14);(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWFLNQYNJZCODQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=S)NN.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalene-2-carbothiohydrazide 2,2,2-trifluoroacetate typically involves the reaction of naphthalene-2-carbothiohydrazide with trifluoroacetic acid under controlled conditions . The reaction is carried out in a suitable solvent, often under reflux conditions, to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Naphthalene-2-carbothiohydrazide 2,2,2-trifluoroacetate can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding hydrazine derivatives .

Scientific Research Applications

Naphthalene-2-carbothiohydrazide 2,2,2-trifluoroacetate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Naphthalene-2-carbothiohydrazide 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Data Table: Comparative Overview

Research Findings and Insights

- Positional Isomerism : The 2-isomer’s lower steric hindrance likely enhances its utility in sterically demanding reactions compared to the 1-isomer .

- Functional Group Influence : Sulfonic acid derivatives exhibit polar solubility, while trifluoroacetate-carbothiohydrazides enable nucleophilic reactivity in organic media .

- Commercial Factors : Supply chain variability (e.g., 2-isomer shortages) highlights production complexities for trifluoroacetate salts .

Limitations

Available evidence lacks detailed physicochemical data (e.g., melting points, solubility parameters), necessitating caution in direct comparisons. Further experimental studies are recommended to quantify reactivity and stability differences.

Biological Activity

Naphthalene-2-carbothiohydrazide 2,2,2-trifluoroacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes current research findings, case studies, and experimental data to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound features a naphthalene backbone with carbothiohydrazide and trifluoroacetate functional groups. The structural characteristics contribute to its biological activity through mechanisms such as enzyme inhibition and interaction with cellular pathways.

Antimicrobial Activity

Research indicates that naphthalene derivatives exhibit varying degrees of antimicrobial properties. In particular, naphthalene-2-carbothiohydrazide derivatives have demonstrated effectiveness against several bacterial strains:

- Minimum Inhibitory Concentration (MIC) : Studies have shown that compounds derived from naphthalene can have MIC values as low as 15.6 μg/mL against Candida albicans and Candida krusei .

Table 1: Antimicrobial Activity of Naphthalene Derivatives

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | 15.6 | Candida albicans |

| Naphthalene-1-carbothiohydrazide | 31.2 | Staphylococcus aureus |

| Naphthalene-2-sulfonic acid | 62.5 | Escherichia coli |

Anticancer Activity

The anticancer potential of naphthalene derivatives has been explored extensively. For instance, molecular docking studies have indicated that these compounds can inhibit key enzymes involved in cancer cell proliferation:

- VEGFR-2 Inhibition : The compound has shown an IC50 value of 0.098 ± 0.005 μM against the VEGFR-2 enzyme, suggesting potent anti-angiogenic properties .

Case Study: Molecular Docking Analysis

In silico studies have revealed that naphthalene derivatives interact favorably with the active sites of enzymes such as caspase-3 and VEGFR-2. For example:

- Caspase-3 Interaction : The binding interactions include hydrogen bonds between the compound's functional groups and amino acid residues in the enzyme's active site, enhancing its apoptotic activity .

The mechanisms underlying the biological activity of naphthalene derivatives are multifaceted:

- Enzyme Inhibition : Compounds like naphthalene-2-carbothiohydrazide inhibit critical enzymes involved in tumor growth and microbial resistance.

- Apoptotic Pathways : Activation of apoptotic pathways through caspase activation is a significant mechanism for anticancer activity.

- Membrane Disruption : The hydrophobic nature of naphthalene derivatives may disrupt microbial membranes, leading to cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.